REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]2[C:10]([O:12][C:13](=[O:14])[C:3]=2[CH:2]=1)=[O:11].[CH2:15]([CH:17]([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:18][OH:19])[CH3:16].C(O)(=O)C1C(=CC(=CC=1)C(O)=O)C(O)=O>C(CCCO)CCCCO.O[Ti]=O.O>[CH2:15]([CH:17]([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:18][O:19][C:13](=[O:14])[C:3]1[C:4](=[CH:5][C:6](=[CH:1][CH:2]=1)[C:7]([OH:9])=[O:8])[C:10]([OH:12])=[O:11])[CH3:16] |f:3.4|
|
Name
|
|
Quantity
|
193 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O
|
Name
|
|
Quantity
|
234 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
|
Quantity
|
1.7 mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
|
Name
|
octylene glycol titanate
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
C(CCCCO)CCCO.O[Ti]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Within 4 hours the temperature is raised to 220° C.
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the distillate is separated by means of a Vigreux column
|
Type
|
CUSTOM
|
Details
|
amounts to 100° to 105° C
|
Type
|
TEMPERATURE
|
Details
|
The bath temperature is maintained until the top temperature
|
Type
|
CUSTOM
|
Details
|
falls below 80° C
|
Name
|
|
Type
|
|
Smiles
|
C(C)C(COC(C=1C(C(=O)O)=CC(C(=O)O)=CC1)=O)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |